molecular formula C21H21N5O3 B2889680 3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 1251618-19-5

3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No.: B2889680
CAS No.: 1251618-19-5
M. Wt: 391.431
InChI Key: GCIMEYIEGNMVFD-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst to form the triazole ring.

    Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling of the triazole and oxadiazole rings: The final step involves coupling the triazole and oxadiazole rings through a suitable linker, often using a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings or the triazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions (temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects. The triazole and oxadiazole rings can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-ethoxyphenyl)-5-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
  • 3-(2-methoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
  • 3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups on both phenyl rings and the methyl group on the triazole ring can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-4-27-16-12-10-15(11-13-16)26-14(3)19(23-25-26)21-22-20(24-29-21)17-8-6-7-9-18(17)28-5-2/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIMEYIEGNMVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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